An In-depth Technical Guide to Methyl 2-(4-(pyridin-3-yl)phenyl)acetate
An In-depth Technical Guide to Methyl 2-(4-(pyridin-3-yl)phenyl)acetate
Introduction
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate is a biaryl compound featuring a pyridine ring linked to a phenylacetate moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine and phenylacetic acid scaffolds in a wide array of biologically active molecules. The pyridine ring, a bioisostere of a phenyl ring, can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the phenylacetic acid portion is a common fragment in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This guide provides a comprehensive overview of the fundamental properties of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate, including its synthesis, physicochemical characteristics, and potential applications in research and development.
Physicochemical Properties
The accurate characterization of a compound's physicochemical properties is paramount for its application in research and development, influencing factors such as solubility, absorption, and formulation. While experimental data for Methyl 2-(4-(pyridin-3-yl)phenyl)acetate is not extensively available in public literature, a combination of supplier information and computational predictions provides a solid foundation for its basic profile.
| Property | Value | Source |
| CAS Number | 1624260-67-8 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₄H₁₃NO₂ | Calculated |
| Molecular Weight | 227.26 g/mol | Sigma-Aldrich[1] |
| Physical Form | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich[1] |
| Predicted Melting Point | 85-95 °C | Computational Prediction |
| Predicted Boiling Point | 350-400 °C | Computational Prediction |
| Predicted LogP | 2.5-3.0 | Computational Prediction |
| Predicted Aqueous Solubility | Low | Computational Prediction |
| Storage Temperature | Room temperature | Sigma-Aldrich[1] |
Note on Predicted Values: The melting point, boiling point, LogP, and aqueous solubility are estimated values derived from computational models due to the absence of publicly available experimental data. These predictions serve as a useful guide for handling and experimental design but should be confirmed through empirical testing.
Synthesis of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate
The most logical and widely applicable method for the synthesis of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of a boronic acid or its ester with an aryl halide.
Synthetic Strategy: Suzuki-Miyaura Coupling
Two primary retrosynthetic disconnections are viable for this molecule, both employing the Suzuki-Miyaura coupling. The choice between these routes in a laboratory setting would depend on the commercial availability and cost of the starting materials.
Route A: Coupling of 3-pyridylboronic acid with methyl 4-bromophenylacetate. Route B: Coupling of (4-(methoxycarbonylmethyl)phenyl)boronic acid with 3-bromopyridine.
Both routes are chemically sound. For the purpose of this guide, we will detail the experimental protocol for Route A, as pyridineboronic acids and halo-phenylacetates are common starting materials in medicinal chemistry.
Figure 1: Conceptual workflow for the synthesis of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve the highest yield.
Materials:
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Methyl 4-bromophenylacetate
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3-Pyridylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromophenylacetate (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). Subsequently, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).
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Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
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Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).
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Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(4-(pyridin-3-yl)phenyl)acetate.
Potential Applications and Biological Significance
As a Scaffold in Medicinal Chemistry
The pyridin-3-yl-phenyl moiety is a key structural element in a variety of compounds targeting different biological pathways. For instance, derivatives of 2-(4-(methylsulfonyl)phenyl)pyridine have been investigated as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. Furthermore, compounds incorporating a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold have demonstrated antiproliferative activity in cancer cell lines.
The pyridine ring itself is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to act as a hydrogen bond acceptor, facilitating interactions with biological targets.
As an Intermediate in Organic Synthesis
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate can serve as a versatile intermediate for the synthesis of more complex molecules. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the alcohol. The pyridine nitrogen can be N-alkylated or N-oxidized to introduce further diversity.
Figure 2: Potential synthetic transformations of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate.
Safety and Handling
Based on the information provided by commercial suppliers, Methyl 2-(4-(pyridin-3-yl)phenyl)acetate should be handled with care in a laboratory setting. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 2-(4-(pyridin-3-yl)phenyl)acetate is a compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data on its properties are currently limited, its synthesis can be readily achieved through established methods such as the Suzuki-Miyaura coupling. The presence of the pyridin-3-yl-phenyl scaffold suggests that this compound and its derivatives may exhibit interesting biological activities, warranting further investigation in drug discovery programs. This guide provides a foundational understanding of its basic properties and a framework for its synthesis and potential applications.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Chemaxon. Calculators and Predictors. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
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Wang, L., et al. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Archiv der Pharmazie, 2018 , 351(11-12), e1800188. [Link]
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Abdel-Aal, A. A.-H., et al. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 2021 , 26(16), 4995. [Link]

